

A Technical Guide to the Synthesis of High-Purity Dipropylene Glycol Diacrylate

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Compound of Interest

Compound Name: *Oxybis(methyl-2,1-ethanediyl) diacrylate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity dipropylene glycol diacrylate (DPGDA). DPGDA is a crucial difunctional monomer widely utilized in applications such as photocurable coatings, printing inks, adhesives, and composite materials.^[1] The synthesis of high-purity DPGDA is paramount to ensure consistent performance and desirable properties in the final cured products.

Core Synthesis Pathway: Direct Esterification

The most prevalent industrial method for synthesizing DPGDA is the direct esterification of dipropylene glycol (DPG) with acrylic acid.^[1] This process involves a catalyzed reaction, typically carried out with azeotropic removal of water to drive the equilibrium towards the product. The synthesis can be broadly categorized into three main stages: esterification, neutralization, and purification.

Esterification Reaction

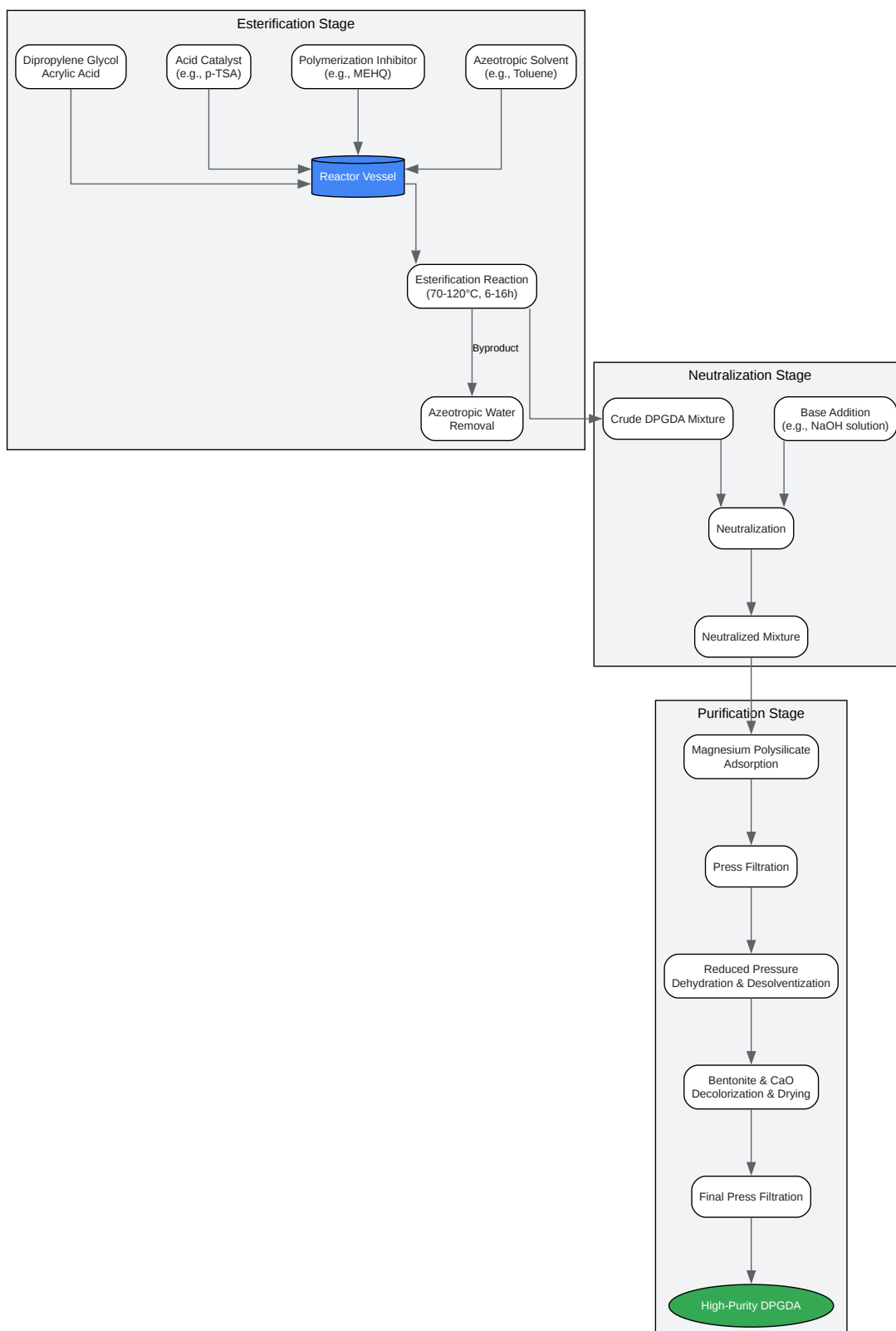
The fundamental reaction involves the esterification of the two hydroxyl groups of dipropylene glycol with acrylic acid molecules to form dipropylene glycol diacrylate and water. To achieve a high degree of conversion, an excess of acrylic acid is commonly used.^[1]

The reaction is typically conducted in the presence of several key components:

- **Catalyst:** Strong acids are used to catalyze the esterification. Common examples include p-toluenesulfonic acid (p-TSA), methanesulfonic acid, and sulfuric acid.[1][2]
- **Polymerization Inhibitor:** Acrylates are prone to polymerization at elevated temperatures. Therefore, inhibitors such as hydroquinone (HQ), p-hydroxyanisole (MEHQ), and phenol are essential to prevent the undesired polymerization of acrylic acid and the DPGDA product.[1]
- **Solvent:** An organic solvent that forms an azeotrope with water, such as toluene, cyclohexane, or heptane, is used to facilitate the removal of water produced during the reaction, thereby shifting the reaction equilibrium towards the formation of the diacrylate ester.[3][4]
- **Antioxidant:** Antioxidants like sodium hypophosphite or hypophosphorous acid may be added to further prevent polymerization.[3][5]

The esterification is typically carried out at temperatures ranging from 70°C to 120°C, with reaction times varying from 6 to 16 hours.[3][4] The progress of the reaction is monitored by measuring the acid number of the reaction mixture, which decreases as the acrylic acid is consumed.[3]

Logical Workflow for DPGDA Synthesis



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Caption: General workflow for the synthesis of high-purity DPGDA.

Neutralization

Following the esterification, the reaction mixture contains the DPGDA product, unreacted acrylic acid, the acid catalyst, polymerization inhibitor, and the solvent. The excess acrylic acid and the acidic catalyst must be removed. This is typically achieved by neutralizing the mixture with a base, such as a sodium hydroxide solution.^[3] This step converts the acidic components into their corresponding salts.

Purification

The purification of DPGDA is a critical multi-step process to achieve the high purity required for its applications. A common "clean production" method avoids extensive water washing, which can generate significant amounts of organic wastewater.^{[2][3]}

A typical purification sequence involves:

- Adsorption of Salts: After neutralization, an adsorbent like magnesium polysilicate is added to the mixture to adsorb the salts formed.^{[2][3]}
- Filtration: The solid adsorbent and the adsorbed salts are then removed by press filtration.^[3]
- Dehydration and Desolventization: The filtrate is subjected to reduced pressure distillation to remove any remaining water and the azeotropic solvent.^[3] The recovered solvent can often be recycled for subsequent batches.
- Decolorization and Final Drying: To further purify and decolorize the product, materials such as alkaline calcium bentonite and calcium oxide are added. These agents also remove trace amounts of water and acids.^{[2][3]}
- Final Filtration: A final press filtration step yields the clear, high-purity dipropylene glycol diacrylate product.^[3]

An alternative purification method involves the use of exchange resins to adsorb and remove unreacted acrylic acid and the catalyst, which also minimizes the production of wastewater.^[1]

Quantitative Data from Synthesis Examples

The following tables summarize quantitative data extracted from patented synthesis protocols for DPGDA. These examples illustrate the typical molar ratios, reaction conditions, and resulting product quality.

Table 1: Reactant and Catalyst Ratios for DPGDA Synthesis

Parameter	Example 1	Example 2
Dipropylene Glycol (mol)	1	1
Acrylic Acid (mol)	2.2-2.3	2.2-2.3
Catalyst	p-Toluenesulfonic Acid	Methanesulfonic Acid
Solvent	Toluene	Cyclohexane
Polymerization Inhibitor	MEHQ	p-Hydroxyanisole
Antioxidant	Sodium Hypophosphite	Sodium Hypophosphite

Data compiled from patent literature.[\[3\]](#)

Table 2: Reaction Conditions and Product Specifications

Parameter	Example 1	Example 2
Reaction Conditions		
Temperature (°C)	98-110	80-85
Reaction Time (hours)	6-8	10-12
Product Specifications		
Ester Content (%)	≥ 98	≥ 98.3
Acid Number (mgKOH/g)	≤ 1	0.15
Color (APHA)	≤ 50	40
Water Content (%)	≤ 0.2	0.1
Viscosity (cps @ 25°C)	-	10
Yield (%)	98.30	93.80

Data compiled from patent literature.[\[3\]](#)[\[5\]](#)

Experimental Protocols

Below are detailed experimental protocols based on examples found in the technical literature.

Protocol 1: DPGDA Synthesis with p-Toluenesulfonic Acid Catalyst

1. Esterification:

- Charge a 3000L reactor with 1100 kg of toluene, 535 kg of dipropylene glycol, 635 kg of acrylic acid, 1 kg of MEHQ, 2 kg of cupric chloride, 4 kg of sodium hypophosphite, and 50 kg of p-toluenesulfonic acid.[\[3\]](#)
- Begin stirring and continuously sparge compressed air through the mixture from the bottom of the reactor.[\[3\]](#)
- Heat the reactor to 98-110°C to initiate reflux dehydration. Maintain the reaction for 6-8 hours, with a still temperature of 110-120°C.[\[3\]](#)

- Monitor the reaction until water is no longer being removed and the acid number is in the range of 20-25 mgKOH/g.[3]
- Cool the reactor to 60°C.[3]

2. Neutralization and Washing:

- Add 200 kg of a 5% salt solution and stir. Allow the layers to separate and drain the lower aqueous layer.[3]

3. Purification:

- Subject the organic layer to reduced pressure distillation (vacuum > -0.098 MPa) at 50-98°C to remove the solvent.[3]
- Perform a press filtration to obtain a clear product.[3]
- The final product should have an ester content of approximately 98.5%, an acid number of 0.15 mgKOH/g, a color of 50 APHA, and a water content of 0.1%. The yield is approximately 94.49%.[3]

Protocol 2: Clean Production Method with Adsorbent Purification

1. Esterification:

- Charge a 3000L reactor with 585 kg of cyclohexane, 670 kg of dipropylene glycol, 800 kg of acrylic acid, 6 kg of p-hydroxyanisole, 3 kg of sodium hypophosphite, and 30 kg of methanesulfonic acid.[2]
- Begin stirring and continuously sparge compressed air into the reactor.[2]
- Heat to 80-85°C to commence reflux dehydration. The reaction is maintained for 10-12 hours with a kettle temperature of 85-92°C.[2]
- The reaction is considered complete when water is no longer evolved and the acid number is between 20-35 mgKOH/g. Cool the mixture to 40°C.[2]

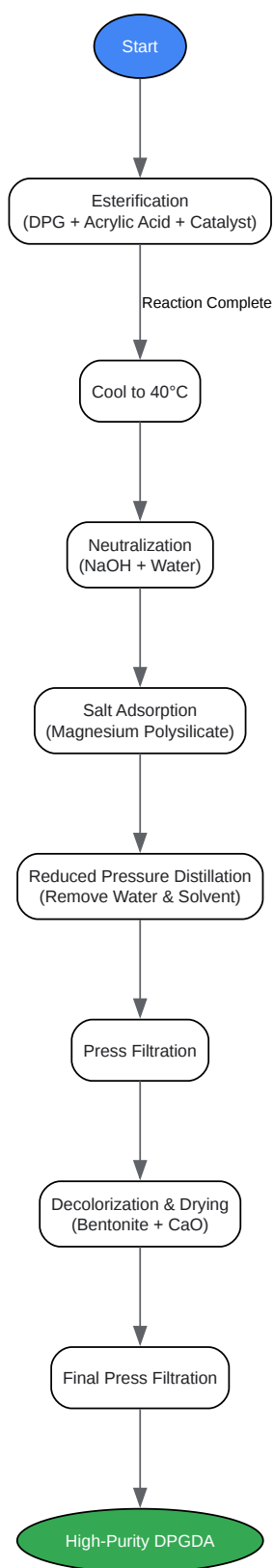
2. Neutralization and Adsorption:

- Add 32 kg of sodium hydroxide (flake) and 75 kg of water, and stir for 30 minutes.[3]
- Add 6.5 kg of magnesium polysilicate and stir for an additional 30 minutes to allow for adsorption.[3]

3. Purification:

- Distill off the water and solvent under reduced pressure (> -0.098 MPa) at a temperature of 50-95°C.[3]
- Perform a press filtration to remove the solid adsorbents and salts.[3]
- For further purification, add 60 kg of alkaline calcium bentonite and 25 kg of calcium oxide to the filtrate. Stir for 30 minutes.[3]
- Circulate the mixture through a press filter until the product is clear.[3]
- The resulting product has an ester content of $>98\%$, an acid number of ≤ 1 mgKOH/g, and a color of ≤ 50 APHA. The yield is approximately 98.30%. [3]

Experimental Workflow for Clean DPGDA Production



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